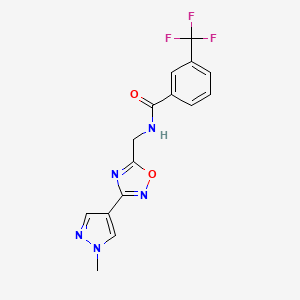

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1-methylpyrazole moiety and a 3-(trifluoromethyl)benzamide group.

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N5O2/c1-23-8-10(6-20-23)13-21-12(25-22-13)7-19-14(24)9-3-2-4-11(5-9)15(16,17)18/h2-6,8H,7H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVFNKCUBRGTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates:

Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid: : This intermediate can be obtained through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acids or their derivatives, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or triphenylphosphine (PPh3).

Industrial Production Methods

In industrial settings, the large-scale production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. These methods might employ:

Continuous flow reactors: : To ensure precise control over reaction parameters and improve scalability.

Catalysts: : To increase reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: : The presence of multiple heteroatoms makes it susceptible to oxidative transformations.

Reduction: : Selective reduction can be achieved using appropriate reducing agents.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

Oxidation products: : Depending on the reaction conditions, potential products may include oxygenated derivatives.

Reduction products: : Reduced forms of the oxadiazole or pyrazole rings.

Scientific Research Applications

Molecular Formula

The molecular formula for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is .

Molecular Weight

The molecular weight is approximately 355.3 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

| Compound | Cell Lines Tested | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| OVCAR-8 | 85.26 | |

| NCI-H40 | 75.99 | |

| HOP-92 | 67.55 | |

| MDA-MB-231 | 56.53 |

These results indicate that derivatives of oxadiazole can significantly inhibit cancer cell growth, suggesting a promising avenue for further research into their mechanisms of action and therapeutic efficacy .

Antimicrobial Properties

The antimicrobial activity of related oxadiazole compounds has also been explored. Compounds containing oxadiazole rings have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics .

For example, a study on a series of oxadiazole derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications to the oxadiazole ring could enhance antimicrobial efficacy.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.

- Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

- Disruption of microbial cell membranes : Antimicrobial activity may result from the ability to disrupt bacterial membranes.

Mechanism of Action

The effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide are often mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

Key Example :

- N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide (CAS: 2034304-89-5)

- Molecular Formula : C₁₆H₁₄F₃N₅O₃

- Molecular Weight : 381.31 g/mol

- Structural Differences :

- Pyrazole substituent: Ethyl (vs. methyl in the target compound).

- Benzamide substitution: 2,4,5-Trifluoro-3-methoxy (vs. 3-trifluoromethyl).

- Implications :

- Methoxy and fluorine substituents may enhance solubility but reduce lipophilicity compared to the trifluoromethyl group .

Heterocyclic Core Variations

Key Examples :

- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Core Structure: Thiazole (vs. oxadiazole).

- N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide

Benzamide Substituent Modifications

Key Examples :

- 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS: 872868-48-9)

- 4-(Benzyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

- Substituent : Hydrazone-linked triazole (vs. amide-linked oxadiazole).

- Implications : Hydrazone groups offer pH-dependent reactivity but are prone to hydrolysis, limiting in vivo utility .

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure includes:

- A trifluoromethyl group, which enhances lipophilicity and biological activity.

- An oxadiazole ring, known for its pharmacological properties.

- A pyrazole moiety that contributes to its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Inhibition of specific enzymes : The oxadiazole and pyrazole rings may interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity.

- Receptor binding : The compound may bind to various receptors involved in signaling pathways, influencing cellular responses.

Biological Activities

The compound has been investigated for several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example:

- In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like norfloxacin and chloromycin .

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| N/A | Staphylococcus aureus | 2 |

| N/A | Escherichia coli | 4 |

| N/A | Pseudomonas aeruginosa | 8 |

2. Anticancer Activity

Research has indicated that compounds containing oxadiazole and pyrazole moieties can induce apoptosis in cancer cells. For instance:

- Cell line studies showed that these compounds can inhibit cell proliferation in various cancer types through mechanisms involving cell cycle arrest and apoptosis induction .

3. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored:

- In vivo studies revealed a reduction in inflammatory markers in animal models treated with the compound, suggesting its utility in treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing an MIC as low as 2 µg/ml compared to standard treatments .

Case Study 2: Cancer Cell Line Inhibition

Research on a related oxadiazole derivative demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The study attributed this effect to the induction of apoptosis via the mitochondrial pathway .

Q & A

Q. Table 1: Representative Yields Under Varied Conditions

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | RT | 72–78 |

| Acetonitrile | Et₃N | 40°C | 65–70 |

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Standard characterization includes:

- ¹H/¹³C NMR: Confirm regiochemistry of the oxadiazole and pyrazole rings. The trifluoromethyl group exhibits a distinctive triplet in ¹H NMR (~δ 7.5 ppm) due to coupling with fluorine .

- IR spectroscopy: Identify C=O stretching (~1680 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- Mass spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.1) and fragmentation patterns .

Note: X-ray crystallography (using SHELX programs ) is recommended for resolving ambiguous stereochemistry.

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. A systematic approach includes:

Structural validation: Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

Assay standardization: Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).

SAR studies: Modify substituents on the pyrazole or benzamide moieties and evaluate activity trends (Table 2) .

Q. Table 2: Biological Activity of Derivatives

| Substituent (R) | Target Enzyme IC₅₀ (nM) | Notes |

|---|---|---|

| -CF₃ | 12.5 ± 1.2 | Reference compound |

| -OCH₃ | 45.7 ± 3.8 | Reduced potency |

Advanced: What strategies are effective for improving the compound’s stability under physiological conditions?

Answer:

Stability challenges (e.g., hydrolysis of the oxadiazole ring) can be mitigated via:

- Structural modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to the oxadiazole ring to resist nucleophilic attack .

- Formulation studies: Encapsulate the compound in PEGylated liposomes to reduce aqueous degradation .

- Accelerated stability testing: Use HPLC to monitor degradation products under stress conditions (e.g., pH 1–9, 40°C) .

Advanced: How can computational methods guide the design of derivatives with enhanced target binding?

Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like kinases or GPCRs:

Docking: Identify key interactions (e.g., hydrogen bonds between the benzamide carbonyl and Lys123 of EGFR).

Free energy calculations (MM-PBSA): Rank derivatives by binding affinity .

ADMET prediction: Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Advanced: What experimental and computational approaches are recommended for analyzing crystallographic data of this compound?

Answer:

For X-ray crystallography:

Q. Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | 0.042 |

| H-bond length (Å) | 2.85 (N–H···O) |

Basic: What are the solubility and storage recommendations for this compound?

Answer:

- Solubility: Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use sonication for aqueous suspensions .

- Storage: Store at –20°C under argon to prevent oxidation. Lyophilized samples retain stability for >12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.